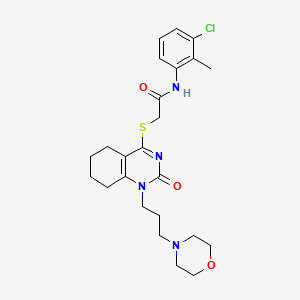

N-(3-chloro-2-methylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(3-chloro-2-methylphenyl)-2-[[1-(3-morpholin-4-ylpropyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31ClN4O3S/c1-17-19(25)7-4-8-20(17)26-22(30)16-33-23-18-6-2-3-9-21(18)29(24(31)27-23)11-5-10-28-12-14-32-15-13-28/h4,7-8H,2-3,5-6,9-16H2,1H3,(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMUITKYENWSJKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCCN4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31ClN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-chloro-2-methylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's structure, synthesis, and biological effects based on available research findings.

Compound Structure and Properties

The molecular formula of N-(3-chloro-2-methylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is , with a molecular weight of approximately 491.0 g/mol. The compound features a chloro-substituted aromatic ring and a thioacetamide moiety, which contribute to its chemical reactivity and potential biological activity .

Synthesis

The synthesis of this compound typically involves multiple steps that require careful optimization of reaction conditions to achieve high yields and purity. The synthetic routes often include the formation of the morpholine-containing hexahydroquinazoline structure through cyclization reactions followed by functional group modifications to introduce the thioacetamide moiety.

Biological Activity

The biological activity of N-(3-chloro-2-methylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide has not been extensively documented in the literature. However, based on its structural features and related compounds, several potential activities can be hypothesized:

- Antimicrobial Activity : Compounds with similar structures have shown promising antimicrobial properties. The presence of the chloro substituent may enhance interaction with microbial targets.

- Anticancer Potential : The hexahydroquinazoline framework is known for its anticancer properties in other derivatives. This suggests that N-(3-chloro-2-methylphenyl)-2-thioacetamide may also exhibit similar effects.

- CNS Activity : The morpholine ring is often associated with central nervous system (CNS) activity in other pharmacological agents. This compound may have implications for neurological disorders .

Data Table: Comparison of Related Compounds

| Compound Name | Structure | Key Features | Biological Activity |

|---|---|---|---|

| N-(3-chloro-2-methylphenyl)-2-thioacetamide | Structure | Chloro-substituted aromatic ring | Antimicrobial |

| 4-Oxoquinazoline derivatives | Structure | Fused heterocyclic structure | Anticancer |

| N-cyclohexyl-2-thioacetamide | Structure | Contains cyclohexane ring | CNS activity |

Scientific Research Applications

Structural Characteristics

The compound features a chloro-substituted aromatic ring and a thioacetamide moiety , which are known to enhance its chemical reactivity and biological activity. The molecular formula is with a molecular weight of approximately 477.0 g/mol . The presence of the morpholine group further adds to its potential versatility in biological interactions.

Medicinal Chemistry

Due to its unique structure, N-(3-chloro-2-methylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide may exhibit various pharmacological properties:

- Antimicrobial Activity : Compounds with similar thioacetamide moieties have shown promising antimicrobial properties. The thio group can enhance the interaction with microbial enzymes or receptors.

- Anticancer Potential : The hexahydroquinazoline structure is often associated with anticancer activity. Similar compounds have been evaluated for their cytotoxic effects against various cancer cell lines .

Synthetic Organic Chemistry

The compound can serve as a versatile building block in synthetic organic chemistry due to the following features:

- Reactivity : The presence of functional groups allows for various chemical reactions such as nucleophilic substitutions and cycloadditions. This versatility can be utilized in the synthesis of more complex molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

N-Substituted 2-Arylacetamides

Compounds like 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () share the acetamide backbone but differ in substituents:

- Key Differences: The target compound has a hexahydroquinazolinone-thioether linkage, whereas analogues like those in use thiazole or aryl groups. The morpholinopropyl side chain in the target compound may enhance solubility compared to hydrophobic substituents (e.g., dichlorophenyl or thiazolyl groups) .

| Property | Target Compound | 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide |

|---|---|---|

| Core Structure | Hexahydroquinazolinone-thioether | Thiazole-aryl |

| Solubility Modifier | Morpholinopropyl | Dichlorophenyl |

| Potential Bioactivity | Unreported | Antibiotic-like (structural mimic of benzylpenicillin) |

Thioacetamide Derivatives

The thioacetamide (─S─C(=O)─NH─) group in the target compound is rare in the provided evidence. Most analogues (e.g., ) use oxygen-based acetamides . The sulfur atom may alter:

- Electron density : Increased nucleophilicity at the sulfur site.

- Metabolic stability : Thioethers are less prone to oxidative degradation than ethers.

Functional Group Analogues

Morpholine-Containing Compounds

Morpholine derivatives are often used to improve water solubility. For example:

- 3-Chloro-N-phenyl-phthalimide () lacks solubility-enhancing groups, whereas the target compound’s morpholinopropyl chain could mitigate hydrophobicity .

Hexahydroquinazolinone Derivatives

The hexahydroquinazolinone core is a partially saturated heterocycle, contrasting with fully aromatic systems like phthalimides () or coumarins (). Saturation may reduce planarity, affecting binding to flat enzymatic pockets.

Research Implications and Gaps

- Structural Uniqueness: The combination of thioacetamide, hexahydroquinazolinone, and morpholinopropyl groups distinguishes this compound from known analogues.

- Predicted Properties: Enhanced solubility due to morpholine. Potential protease or kinase inhibition (common targets for quinazolinones).

- Evidence Limitations: No direct pharmacological or crystallographic data is available for the target compound. Studies analogous to ’s crystallographic analysis are needed to confirm conformational preferences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.